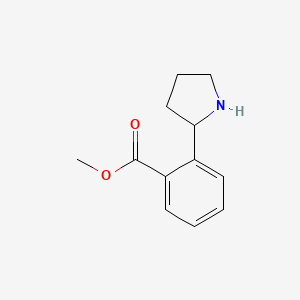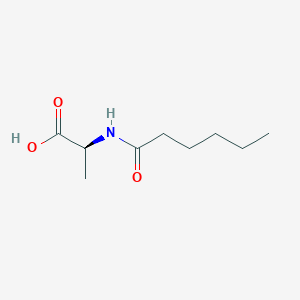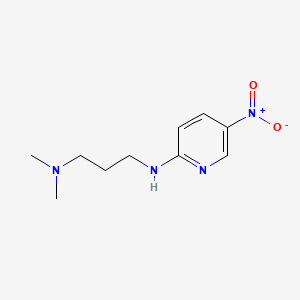![molecular formula C13H13N3OS B1661501 N-[(E)-1-thiophen-2-ylpropylideneamino]pyridine-3-carboxamide CAS No. 91768-32-0](/img/structure/B1661501.png)
N-[(E)-1-thiophen-2-ylpropylideneamino]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-thiophen-2-ylpropylideneamino]pyridine-3-carboxamide, also known as this compound, is a compound with the molecular formula C13H13N3OS and a molecular weight of 259.33 g/mol . This compound is a derivative of nicotinic acid and is characterized by the presence of a hydrazide group attached to a thiophene ring.
Preparation Methods
The synthesis of N-[(E)-1-thiophen-2-ylpropylideneamino]pyridine-3-carboxamide typically involves the reaction of nicotinic acid hydrazide with an appropriate aldehyde or ketone. The reaction conditions can vary, but common methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . For instance, combining suitable aldehydes such as 2,3- or 2,4-dihydroxybenzaldehyde with nicotinic acid hydrazide in various organic solvents can yield the desired hydrazone . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(E)-1-thiophen-2-ylpropylideneamino]pyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other hydrazones and Schiff bases . In biology and medicine, N-[(E)-1-thiophen-2-ylpropylideneamino]pyridine-3-carboxamide has been studied for its potential antimicrobial and anticancer properties . It has shown cytotoxic activity against selected human cancer cell lines and bacterial strains . Additionally, its derivatives have been evaluated for their antitubercular activity .
Mechanism of Action
The mechanism of action of N-[(E)-1-thiophen-2-ylpropylideneamino]pyridine-3-carboxamide involves its interaction with molecular targets and pathways within cells. It is believed to exert its effects through the inhibition of specific enzymes or receptors, leading to the disruption of cellular processes . For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
N-[(E)-1-thiophen-2-ylpropylideneamino]pyridine-3-carboxamide can be compared with other similar compounds such as isonicotinic acid hydrazide and other nicotinic acid derivatives . These compounds share structural similarities but may differ in their biological activities and applications. For example, isonicotinic acid hydrazide is well-known for its use as an antitubercular agent, while this compound has broader applications in antimicrobial and anticancer research .
Properties
CAS No. |
91768-32-0 |
|---|---|
Molecular Formula |
C13H13N3OS |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
N-[(E)-1-thiophen-2-ylpropylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13N3OS/c1-2-11(12-6-4-8-18-12)15-16-13(17)10-5-3-7-14-9-10/h3-9H,2H2,1H3,(H,16,17)/b15-11+ |
InChI Key |
FAKNKUGKORAMQI-RVDMUPIBSA-N |
SMILES |
CCC(=NNC(=O)C1=CN=CC=C1)C2=CC=CS2 |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC=CS2 |
Canonical SMILES |
CCC(=NNC(=O)C1=CN=CC=C1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-chloro-4-{[(1Z)-1,3,4,4-tetrachloro-2-nitrobuta-1,3-dienyl]thio}benzene](/img/structure/B1661419.png)

![Ethyl 2-[(2,4-dichlorophenyl)thio]-acetate](/img/structure/B1661422.png)




![(5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1661431.png)





